molecular formula C39H35NO10S3 B11038018 Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11038018
M. Wt: 773.9 g/mol
InChI Key: CIZULPXLXPMSHI-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including the formation of the spiro compound and the introduction of the biphenyl and ethoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques would ensure consistent quality and minimize the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: shares similarities with other spiro compounds and quinoline derivatives, which also exhibit unique chemical and biological properties.

Uniqueness

What sets Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate apart is its combination of multiple functional groups within a single molecule, providing a versatile platform for chemical modifications and applications. Its unique structure allows for a wide range of potential interactions and reactivities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C39H35NO10S3

Molecular Weight

773.9 g/mol

IUPAC Name

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(4-phenylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C39H35NO10S3/c1-8-50-24-18-19-26-25(20-24)27-32(38(2,3)40(26)33(41)23-16-14-22(15-17-23)21-12-10-9-11-13-21)51-29(35(43)47-5)28(34(42)46-4)39(27)52-30(36(44)48-6)31(53-39)37(45)49-7/h9-20H,8H2,1-7H3

InChI Key

CIZULPXLXPMSHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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